molecular formula C6H6O6 B1674670 Dehydroascorbic acid CAS No. 490-83-5

Dehydroascorbic acid

Cat. No.: B1674670
CAS No.: 490-83-5
M. Wt: 174.11 g/mol
InChI Key: SBJKKFFYIZUCET-DOAHDZERSA-N
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Mechanism of Action

Target of Action

Dehydroascorbic acid (DHA) is an oxidized form of ascorbic acid, also known as Vitamin C . It is actively imported into the endoplasmic reticulum of cells via glucose transporters . Once inside the cells, it is reduced back to ascorbate by glutathione and other thiols . This makes the endoplasmic reticulum and the glucose transporters the primary targets of DHA.

Mode of Action

DHA and ascorbic acid have similar biological activity as antivirals, but DHA also has neuroprotective effects . Concerning DHA’s antiviral effect against herpes simplex virus type 1, it is suggested that DHA acts after replication of viral DNA and prevents the assembly of progeny virus particles . Unlike ascorbic acid, DHA can cross the blood-brain barrier and is then converted to ascorbic acid to enable retention in the brain .

Biochemical Pathways

DHA is made from the oxidation of ascorbic acid. This reaction is reversible, but DHA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid . Ascorbic acid exhibits predominantly pro-oxidant activity by reducing Fe 3+ to Fe 2+, followed by the formation of DHA . As a result, ascorbic acid accelerates the redox cycle Fe 3+ ↔ Fe 2+ in the Fenton reaction .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of DHA in humans is highly complex . DHA uptake is expectedly inhibited by excess glucose, while the maximal rates of uptake for ascorbic acid (ASC) and DHA are similar when glucose is absent . Going from physiological to pharmacological doses, DHA pharmacokinetics change from zero to first order .

Result of Action

In the body, both DHA and ascorbic acid have been shown to have antiviral effects against herpes simplex virus type 1, influenza virus type A and poliovirus type 1 with DHA having the stronger effect . After an ischemic stroke, DHA has neuroprotective effects by reducing infarct volume, neurological deficits, and mortality .

Action Environment

The action of DHA is influenced by environmental factors such as the presence of glucose and reactive oxygen species . DHA is actively imported into cells via glucose transporters, and its uptake is inhibited by excess glucose . The presence of reactive oxygen species can influence the oxidation/hydrolysis ratio of DHA .

Biochemical Analysis

Biochemical Properties

Dehydroascorbic acid interacts with various enzymes, proteins, and other biomolecules. It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . DHA is also a major antioxidant, acting as a very effective scavenger of primary reactive oxygen species .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by generating the necessary enzyme cofactor and intracellular antioxidant . DHA also protects cells against oxidative stress . This protection is compromised when DHA expression in mitochondria is inhibited .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction back to ascorbic acid by glutathione and other thiols within the endoplasmic reticulum . This process generates the necessary enzyme cofactor and intracellular antioxidant . The structure of DHA is the result of rapid hemiketal formation between the 6-OH and the 3-carbonyl groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The lifetime of the stabilized species is commonly said to be about 6 minutes under biological conditions . Destruction results from irreversible hydrolysis of the lactone bond, with additional degradation reactions following .

Metabolic Pathways

This compound is involved in several metabolic pathways, including ascorbate and aldarate metabolism, glutamate metabolism, and glutathione metabolism . It assists the iron-containing proteins and the iron transfer between various aqueous compartments .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily via glucose transporters . It is actively imported into the endoplasmic reticulum of cells where it is trapped by reduction back to ascorbic acid .

Subcellular Localization

This compound predominantly localizes to the mitochondria of cells where it is highly expressed . It is actively imported into the endoplasmic reticulum of cells via glucose transporters . This localization plays a crucial role in its activity and function, particularly in its role as an antioxidant and enzyme cofactor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroascorbic acid can be synthesized by the oxidation of ascorbic acid. This reaction is typically carried out using oxidizing agents such as potassium iodate (KIO3), which converts ascorbic acid to this compound . The reaction conditions often involve aqueous solutions and controlled temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, this compound is produced through similar oxidation processes. High-performance liquid chromatography (HPLC) is commonly used to separate and purify this compound from ascorbic acid . The use of electrochemical or ultraviolet light detection methods in HPLC ensures accurate quantification and quality control of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major product formed is this compound.

    Reduction: The major product formed is ascorbic acid.

Comparison with Similar Compounds

  • Ascorbic Acid
  • Semidehydroascorbic Acid

Properties

Even though dehydroascorbic acid and ascorbic acid have similar effects, their mechanism of action seems to be different. The exact mechanism of action is still being investigated, but some have been elucidated. Concerning dehydroascorbic acid's antiviral effect against herpes simplex virus type 1, it is suggested that dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles.

CAS No.

490-83-5

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

IUPAC Name

(5R)-5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione

InChI

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1

InChI Key

SBJKKFFYIZUCET-DOAHDZERSA-N

Isomeric SMILES

C(C([C@@H]1C(=O)C(=O)C(=O)O1)O)O

SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O

Canonical SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O

Appearance

Solid powder

melting_point

Decomposes at 225°C (437°F)

490-83-5

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in water at 60°C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-Dehydroascorbic acid;  L Dehydroascorbic acid; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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